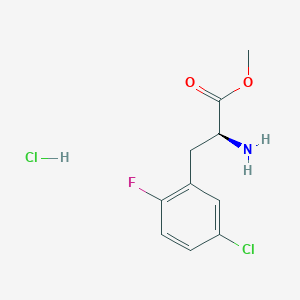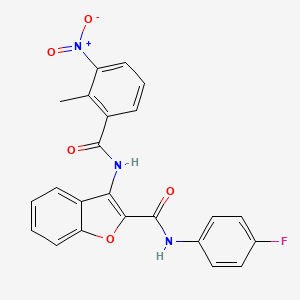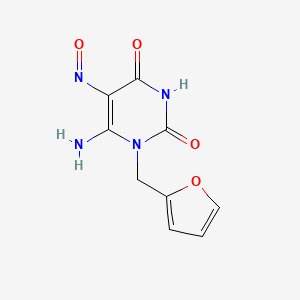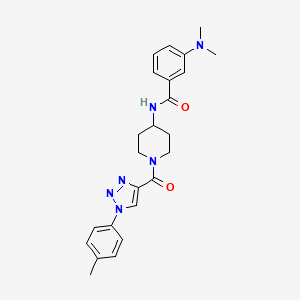
1-Fmoc-3-pyrrolidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fmoc-3-pyrrolidineacetic acid is a chemical compound with the molecular formula C21H21NO4. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .
Mechanism of Action
Target of Action
The primary target of 1-Fmoc-3-pyrrolidineacetic acid is the amino group of an amino acid during peptide synthesis . The this compound, being a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, is used in the chemical synthesis of peptides .
Mode of Action
The this compound interacts with its targets by protecting the Na-amino group during the formation of the peptide bond . This protection is crucial as it allows for the activation of the carboxyl group of an amino acid, which is a necessary step in peptide synthesis . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis .
Biochemical Pathways
The this compound plays a significant role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group, to which this compound belongs, has been integrated into current synthesis methods and is considered a major landmark in the history of the chemical synthesis of peptides .
Result of Action
The result of the action of this compound is the successful synthesis of peptides. By protecting the Na-amino group during the formation of peptide bonds, this compound allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fmoc-3-pyrrolidineacetic acid can be synthesized through a multi-step processThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and bases like piperidine for the removal of the Fmoc group .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process involves the use of solid-phase peptide synthesis techniques, where the compound is anchored to a solid support and subjected to repeated cycles of coupling and deprotection .
Chemical Reactions Analysis
Types of Reactions: 1-Fmoc-3-pyrrolidineacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the structure of the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of bases like piperidine and solvents such as DMF.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-Fmoc-3-pyrrolidineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based therapeutics and diagnostic agents.
Industry: The compound is utilized in the production of pharmaceuticals and biotechnological products.
Comparison with Similar Compounds
- 1-Fmoc-2-pyrrolidineacetic acid
- 1-Fmoc-4-pyrrolidineacetic acid
- 1-Fmoc-3-pyrrolidinepropionic acid
Comparison: 1-Fmoc-3-pyrrolidineacetic acid is unique due to its specific structure, which allows for efficient peptide synthesis. Compared to similar compounds, it offers better stability and selectivity during the deprotection process. This makes it a preferred choice in solid-phase peptide synthesis .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVFSLBJPZLTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(morpholin-4-yl)ethyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2623948.png)
![1-(2,4-dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2623952.png)

![(E)-2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluorophenyl]ethenesulfonamide](/img/structure/B2623954.png)
![1-(2-Chlorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2623955.png)



![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2623961.png)



![Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2623968.png)
![N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide](/img/structure/B2623969.png)
